N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide
Description
This compound is a sulfonamide derivative featuring a pyridyl-iminomethyl group substituted with two chlorine atoms at the 2- and 6-positions of the pyridine ring and two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene sulfonamide core. The structure combines halogenated aromatic systems with electron-withdrawing trifluoromethyl groups, which are common in agrochemical and pharmaceutical agents due to their metabolic stability and lipophilicity . The iminomethyl linker may enhance binding to biological targets, such as enzymes or receptors, by providing conformational flexibility.
Properties
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2,6-dichloropyridine-4-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F6N3O2S/c15-10-1-6(2-11(16)24-10)12(23)25-28(26,27)9-4-7(13(17,18)19)3-8(5-9)14(20,21)22/h1-5H,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWWIABHLLQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=NS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(N=C1Cl)Cl)/C(=N/S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F6N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Sulfonamide Class
The compound shares a sulfonamide backbone with tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) . Key differences include:
- Substituents on the aromatic ring: The target compound uses trifluoromethyl groups, whereas tolylfluanid/dichlofluanid feature methylphenyl or unsubstituted phenyl groups.
- Halogenation : The pyridine ring in the target compound is dichlorinated, while tolylfluanid/dichlofluanid have chlorine and fluorine atoms on the sulfonamide sulfur. Dichlorination may enhance resistance to oxidative degradation.
Pyridine-Based Analogues
The N1-(2,6-dichloro-4-pyridyl) hydrazine carboxamide derivatives shown in share the dichloropyridyl moiety but differ in their functional groups:
- Hydrazine carboxamide vs. sulfonamide : The carboxamide group in these analogs may engage in hydrogen bonding with biological targets, whereas the sulfonamide group in the target compound could offer stronger acidity (pKa ~10–11) for ionic interactions.
- Trifluoromethyl vs. dichlorophenyl substituents : The trifluoromethyl groups in the target compound provide electron-withdrawing effects that stabilize the aromatic system and resist metabolic deactivation compared to dichlorophenyl groups.
Biological Activity
N1-[(2,6-dichloro-4-pyridyl)(imino)methyl]-3,5-di(trifluoromethyl)benzene-1-sulphonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, structural characteristics, and biological activity of this compound, supported by diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that yield a compound with specific functional groups contributing to its biological activity. The sulphonamide group is particularly significant as it has been associated with various pharmacological effects.
Key Structural Features:
- Sulphonamide Group : Essential for biological activity.
- Trifluoromethyl Substituents : Enhance lipophilicity and potentially improve membrane permeability.
- Pyridine Ring : May contribute to interactions with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anticancer properties and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UM16 Pancreatic | 0.58 | Inhibition of oxidative phosphorylation |
| MIA PaCa-2 | 0.31 | Disruption of ATP production |
| BxPC-3 | 1.3 | Induction of apoptosis |
The compound's mechanism primarily involves the inhibition of oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cancer cells reliant on aerobic metabolism. This inhibition leads to reduced energy supply and subsequent cell death.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have revealed that modifications to the compound can significantly affect its potency. For instance, the presence of trifluoromethyl groups has been shown to enhance the compound's ability to penetrate cellular membranes and interact with mitochondrial targets.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Pancreatic Cancer Model : In a syngeneic model of pancreatic cancer, this compound demonstrated substantial tumor growth inhibition compared to controls.
- Comparative Studies : When compared with other known OXPHOS inhibitors, this compound showed superior efficacy in depleting ATP levels in galactose-containing media, indicating a preferential targeting mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
